molecular formula C17H18FN7O2 B2726436 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034429-26-8

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2726436
CAS No.: 2034429-26-8
M. Wt: 371.376
InChI Key: XCAKLSXOEFDUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" features a 5,7-dimethyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine core linked via a methanone group to a 3-((5-fluoropyrimidin-2-yl)oxy)piperidine moiety. The 5-fluoropyrimidine group may enhance binding affinity and metabolic stability, while the dimethyl-triazolo-pyrimidine core is a common scaffold in bioactive molecules .

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-10-6-11(2)25-16(21-10)22-14(23-25)15(26)24-5-3-4-13(9-24)27-17-19-7-12(18)8-20-17/h6-8,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAKLSXOEFDUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A triazole ring fused with a pyrimidine moiety.
  • A piperidine ring substituted with a fluoropyrimidine ether.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps often include:

  • Formation of the triazole ring.
  • Introduction of the piperidine moiety.
  • Substitution with fluorinated groups to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of cell cycle progression.

In one study, derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine were tested against human cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Preliminary bioassays have demonstrated:

  • Fungicidal effects against pathogens such as Rhizoctonia solani, suggesting potential use in agricultural applications .
  • Bactericidal activity against various bacterial strains, which may be attributed to the disruption of microbial DNA synthesis pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • It may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression .
  • The presence of the fluoropyrimidine moiety may enhance binding affinity to target enzymes or receptors.

Case Study 1: Anticancer Efficacy

A study published in Acta Chimica Sinica examined a series of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that several compounds exhibited significant cytotoxicity against breast and lung cancer cell lines. The most active derivative demonstrated an IC50 value of 15 µM in MCF-7 cells .

Case Study 2: Antimicrobial Properties

In another investigation focused on agricultural applications, derivatives were tested for their ability to inhibit fungal growth. Results showed that specific compounds had over 80% inhibition against Rhizoctonia solani, highlighting their potential as fungicides in crop protection strategies .

Data Summary

Biological ActivityMode of ActionIC50 (µM)Reference
AnticancerApoptosis induction15
AntifungalCell wall disruption-
AntibacterialDNA synthesis inhibition-

Scientific Research Applications

  • Antimicrobial Properties :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .
    • The incorporation of the fluoropyrimidine group may enhance its interaction with biological targets, improving its antimicrobial potency.
  • Anticancer Activity :
    • Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound's ability to inhibit tumor cell proliferation is attributed to its interference with cellular signaling pathways involved in cancer progression .
    • Specific analogs have shown promise in targeting protein kinases, which play crucial roles in cancer cell signaling and survival .
  • CNS Activity :
    • The piperidine component of the molecule suggests possible central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurological disorders, including anxiety and depression .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study demonstrated that certain triazole derivatives showed promising antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated using resazurin microplate assays, which indicated significant inhibitory effects .
  • Protein Kinase Inhibition :
    • Another investigation focused on the inhibition of specific protein kinases by related compounds. Although the tested derivatives did not exhibit potent inhibitory effects against all kinases evaluated, some showed selective activity that warrants further exploration for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural Analogues of [1,2,4]Triazolo[1,5-a]Pyrimidine Derivatives

The following table compares the target compound with structurally related derivatives, focusing on substituents, biological activity, and physicochemical properties:

Compound Name/ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound 5,7-Dimethyl-triazolo[1,5-a]pyrimidine Methanone-linked 3-((5-fluoropyrimidin-2-yl)oxy)piperidine Hypothesized enhanced binding and metabolic stability (fluorine effect)
8b (5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-sulfonamide) Same core 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide Herbicidal activity (inhibits acetolactate synthase)
5,7-Dimethyl-2-(propylsulfanyl)-triazolo[1,5-a]pyrimidine Same core Propylsulfanyl Increased lipophilicity (logP ~3.2)
5-Methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one Triazolo[1,5-a]pyrimidinone Trifluoromethyl at C2, methyl at C5 Potential bioisostere for enzyme inhibition
2-Amino-5,7-dimethyl-triazolo[1,5-a]pyrimidine Same core Amino group at C2 Intermediate for further functionalization

Key Structural and Functional Differences

Substituent Diversity: The target compound's methanone-piperidinyl-fluoropyrimidine side chain distinguishes it from sulfonamide (8b), thioether (propylsulfanyl), or trifluoromethyl () derivatives. This group may confer unique steric and electronic properties for target binding . Fluorine substitution in the pyrimidine ring (vs. non-fluorinated analogs) likely improves metabolic stability and bioavailability, as seen in fluorinated agrochemicals .

Synthetic Routes: The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 3-amino-1,2,4-triazoles with β-diketones or α,β-unsaturated ketones . Functionalization at the C2 position (e.g., methanone linkage in the target) can be achieved through nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of oxadiazole derivatives ().

Biological Activity Trends :

  • Sulfonamide derivatives (e.g., 8b) exhibit herbicidal activity by targeting plant-specific enzymes, while fluorinated or piperidinyl-substituted analogs (like the target) may have broader applications in kinase inhibition or antimicrobial activity .
  • The piperidinyl-fluoropyrimidine moiety could enhance blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl groups in ) .

Physicochemical and Pharmacokinetic Considerations

Solubility and Lipophilicity

  • The target compound's fluoropyrimidine group may reduce logP (increased polarity) compared to propylsulfanyl (logP ~3.2) or trifluoromethyl analogs .

Metabolic Stability

  • Fluorination at the pyrimidine ring reduces susceptibility to oxidative metabolism, as observed in fluorinated pharmaceuticals .
  • The methanone linker may undergo hydrolysis less readily than ester or amide linkages in related compounds .

Q & A

Q. What are optimized synthetic routes for constructing the triazolopyrimidine core in this compound?

The synthesis of the triazolopyrimidine scaffold can be achieved via cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted diketones or enones under acidic or solvent-mediated conditions. For example, molten-state TMDP (2,4,6-trimethoxyphenyl) has been used to promote cyclization in ethanol/water (1:1 v/v), yielding intermediates with improved regioselectivity . However, piperidine-based solvents should be avoided due to regulatory restrictions and toxicity concerns . Post-synthetic modifications (e.g., fluoropyrimidinyl-oxy piperidine coupling) require Mitsunobu or nucleophilic substitution reactions, monitored by TLC and HPLC for purity validation.

Q. How can spectroscopic methods be employed to confirm the compound’s structure?

Characterization should include:

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for triazolopyrimidine) and methyl groups (δ 2.1–2.5 ppm for 5,7-dimethyl substituents) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1050–1150 cm⁻¹) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 427.15 for C19H18F2N6O2) . Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .

Q. What purification strategies are effective for isolating intermediates?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution . Recrystallization from methanol or DCM/ether mixtures enhances purity, particularly for fluorinated derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during triazolopyrimidine functionalization be mitigated?

Regioselective synthesis often requires protecting groups. For example, acetylating the C-2 amino group prior to cyclocondensation prevents undesired oxidation and directs substitution to the 5- and 7-positions . Computational modeling (DFT or MD simulations) predicts reactive sites, guiding reagent selection (e.g., electrophilic fluorination at the pyrimidinyl oxygen) .

Q. What methodologies resolve contradictions in biological activity data across substituent patterns?

Structure-activity relationship (SAR) studies should:

  • Vary substituents systematically : Compare 5,7-dimethyl vs. 5-fluoro-7-methyl analogs to assess steric/electronic effects on target binding .
  • Use orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish direct activity from cytotoxicity .
  • Leverage molecular docking : Correlate substituent bulk/logP with binding affinity using software like AutoDock Vina .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., fluorinated groups enhance lipophilicity) and cytochrome P450 interactions .
  • Solubility optimization : Introduce polar groups (e.g., sulfonamides) or use salt forms (e.g., HCl salts) to balance logD values .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., piperidinyl O-dealkylation) to identify vulnerable sites for deuterium or fluorine substitution .

Q. What experimental designs address discrepancies in spectral data interpretation?

  • Dynamic NMR : Resolve tautomerism in triazolopyrimidine cores by analyzing temperature-dependent shifts .
  • Isotopic labeling : Use 15N/13C-labeled precursors to assign ambiguous peaks in crowded spectra .
  • 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to confirm connectivity in complex heterocycles .

Methodological Notes

  • Safety protocols : Handle fluorinated intermediates in fume hoods; waste must be neutralized (e.g., Ca(OH)2 for acidic byproducts) before disposal .
  • Data validation : Replicate synthetic steps ≥3 times with statistical analysis (RSD <5%) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.